molecular formula C6H14ClNO2 B1584292 L-Leucine hydrochloride CAS No. 760-84-9

L-Leucine hydrochloride

Cat. No. B1584292
CAS RN: 760-84-9
M. Wt: 167.63 g/mol
InChI Key: XKZZNHPZEPVUQK-JEDNCBNOSA-N
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Description

L-Leucine hydrochloride is a fluorogenic peptidyl substrate for leucine aminopeptidase, an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .


Synthesis Analysis

The synthesis of L-Leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group as well as at C-3 and C-4 has been described . In all three methods, the stereogenic centre at C-2 was created with total stereocontrol via a one-pot, two-enzyme catalysed procedure involving hydrolysis and reductive amination of a 2-keto ester . Leucine dehydrogenase (LDH) is a NAD+ -dependent oxidoreductase, which can selectively catalyze α-keto acids to obtain α-amino acids and their derivatives .


Molecular Structure Analysis

Leucine is an α-amino acid, meaning it contains an α-amino group (which is in the protonated −NH3+ form under biological conditions), an α-carboxylic acid group (which is in the deprotonated −COO− form under biological conditions), and a side chain isobutyl group, making it a non-polar aliphatic amino acid . The molecular weight of L-Leucine methyl ester hydrochloride is 181.66 .


Chemical Reactions Analysis

Protonation of leucine-NCA by HCl results in the formation of leucine chloride hydrochloride .


Physical And Chemical Properties Analysis

Leucine sublimes at 180-188o/0.3mm with 99.1% recovery . The physicochemical properties of amino acids are influenced by various interactions like ion–ion, ion–solvent, solute–solvent interactions, etc .

Scientific Research Applications

Enzymatic Activity and Specificity

The colorimetric determination of leucine aminopeptidase activity using L-Leucyl-beta-naphthylamide hydrochloride as a substrate illustrates the compound's utility in enzymatic assays. This method has helped clarify the substrate's specificity and understand the distribution of enzymatic activity in mammalian tissues (Green et al., 1955).

Microbial Decomposition in Aquatic Environments

A study investigating the microbial decomposition in aquatic environments highlighted the balance between uptake of leucine and extracellular hydrolytic production of leucine from peptide model substrates. This research offers insights into the microbial utilization of dissolved protein and the environmental impact on decomposition processes (Hoppe et al., 1988).

Protein Synthesis and Muscle Anabolism

Leucine supplementation in a low-protein mixed macronutrient beverage was shown to enhance myofibrillar protein synthesis in young men, underscoring its importance in muscle protein metabolism and potential applications in dietary supplements for enhancing muscle anabolism (Churchward-Venne et al., 2014).

Biocompatible Materials and Drug Delivery

The synthesis of a hyperbranched grafting copolymer PEI-g-PLeu for gene and drug co-delivery showcases the application of L-Leucine in creating biocompatible materials for therapeutic purposes. This development has implications for cancer therapy and the design of novel drug delivery systems (Li et al., 2018).

Regulation of Insulin Secretion and Metabolism

L-Leucine's role in regulating insulin secretion from pancreatic beta cells highlights its metabolic significance. The amino acid stimulates insulin secretion by serving as a metabolic fuel and allosteric activator of glutamate dehydrogenase, contributing to the understanding of nutrient signaling in metabolic diseases (Yang et al., 2010).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZZNHPZEPVUQK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226904
Record name Leucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine hydrochloride

CAS RN

760-84-9
Record name L-Leucine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-leucine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
L Golič, WC Hamilton - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
… Our particular interest in the structure of di-L-leucine hydrochloride was aroused by the … Experimental Crystals of di-L-leucine hydrochloride were obtained by slow evaporation of a …
Number of citations: 29 scripts.iucr.org
N Matubayasi, S Matsuyama, R Akizuki - Journal of colloid and interface …, 2005 - Elsevier
… tensions of aqueous solutions of l-leucine–l-leucine hydrochloride and l-leucine–sodium l-… l-leucine > l-leucine hydrochloride > sodium l-leucinate. Both l-leucine hydrochloride and …
Number of citations: 6 www.sciencedirect.com
T Lu, MW Xu, XJ Liao, SH Xu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound C13H27N2O3+·Cl−·H2O, obtained by deprotecting the amino and carboxyl groups of an intermediate in the synthesis of the cyclic pentapeptide Galaxamide, a …
Number of citations: 12 scripts.iucr.org
SA Bahadur, RΚ Rajaram, M Nethaji… - Zeitschrift für …, 1993 - degruyter.com
… Golic, L., Hamilton, WC: The structure of Di L-leucine hydrochloride: An X-ray diffraction study. Acta Crystallogr. B28(1972) 1265-1271. …
Number of citations: 12 www.degruyter.com
S Wu, JP Declercq, B Tinant… - Bulletin des Sociétés …, 1987 - Wiley Online Library
… CRYSTAL STRUCTURE AND CONFORMATION OF SHORT LINEAR PEPTIDES : PART VIII : L-LEUCYL-L-TRYPTOPHANYL-L-LEUCINE HYDROCHLORIDE DIHYDRATE …
Number of citations: 7 onlinelibrary.wiley.com
GA Almanov, YD Tsvetkov - 1969 - osti.gov
Subject: N20310*-Chemistry-Radiation & Nuclear Chemistry-Radiation Effects; BOND ANGLE; CHLORIDES; COBALT 60; ELECTRON SPIN RESONANCE; FREE RADICALS; …
Number of citations: 1 www.osti.gov
S Rolski, A Zdunska, A Popko - Acta Poloniae Pharmaceutica, 1963 - europepmc.org
[STUDIES ON L-LEUCINE HYDROCHLORIDE COMPOUNDS]. - Abstract - Europe PMC … [STUDIES ON L-LEUCINE HYDROCHLORIDE COMPOUNDS]. …
Number of citations: 2 europepmc.org
VD Warner, AM Warner, JR Vasselli, E Decke… - Journal of …, 1973 - Elsevier
… The administration of L-leucine hydrochloride (Group F) caused a hrge spike of insulin at 2.5 min., which then stabilized at a high level for (he duration of the 20-min. test period. There …
Number of citations: 7 www.sciencedirect.com
G Lassmann, W Damerau - 1968 - osti.gov
Subject: N20310*-Chemistry-Radiation & Nuclear Chemistry-Radiation Effects; AMINO ACIDS; CONFIGURATION; ELECTRON SPIN RESONANCE; ELECTRONS; FREE RADICALS; …
Number of citations: 3 www.osti.gov
WA Bonner, H Hall, G Chow, Y Liang… - … of life and evolution of the …, 1985 - Springer
… To one of each pair of L-leucine hydrochloride residues was added a sufficient volume of a solution of D-leucine in 1 N HCI to provide ca. 2 mg of D-leucine as 'enantiomeric marker" (…
Number of citations: 39 link.springer.com

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